Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate
Brand Name: Vulcanchem
CAS No.: 898792-94-4
VCID: VC2390625
InChI: InChI=1S/C15H14F6O3/c1-2-24-13(23)5-3-4-12(22)9-6-10(14(16,17)18)8-11(7-9)15(19,20)21/h6-8H,2-5H2,1H3
SMILES: CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Molecular Formula: C15H14F6O3
Molecular Weight: 356.26 g/mol

Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate

CAS No.: 898792-94-4

Cat. No.: VC2390625

Molecular Formula: C15H14F6O3

Molecular Weight: 356.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate - 898792-94-4

Specification

CAS No. 898792-94-4
Molecular Formula C15H14F6O3
Molecular Weight 356.26 g/mol
IUPAC Name ethyl 5-[3,5-bis(trifluoromethyl)phenyl]-5-oxopentanoate
Standard InChI InChI=1S/C15H14F6O3/c1-2-24-13(23)5-3-4-12(22)9-6-10(14(16,17)18)8-11(7-9)15(19,20)21/h6-8H,2-5H2,1H3
Standard InChI Key MFBLNHLGZCEFDA-UHFFFAOYSA-N
SMILES CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Canonical SMILES CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

Introduction

Chemical Identity and Structure

Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate, also known by its IUPAC name ethyl 5-[3,5-bis(trifluoromethyl)phenyl]-5-oxopentanoate, represents an important compound in organic chemistry research. It belongs to the class of fluorinated phenyl esters that have gained significant attention in chemical research due to their unique properties.

The compound is structurally defined by a phenyl ring containing two trifluoromethyl groups at the 3 and 5 positions, connected to an oxovalerate chain with an ethyl ester terminal group. This distinctive arrangement of functional groups contributes to its chemical behavior and potential applications.

Identification Parameters

ParameterValue
CAS Registry Number898792-94-4
Molecular FormulaC₁₅H₁₄F₆O₃
Molecular Weight356.26 g/mol
Standard InChIInChI=1S/C15H14F6O3/c1-2-24-13(23)5-3-4-12(22)9-6-10(14(16,17)18)8-11(7-9)15(19,20)21/h6-8H,2-5H2,1H3
Standard InChIKeyMFBLNHLGZCEFDA-UHFFFAOYSA-N
SMILESCCOC(=O)CCCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

Table 1: Identification parameters for Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate

Physical and Chemical Properties

Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate possesses distinct physicochemical properties that are influenced by the presence of the trifluoromethyl groups and the ester functionality. These properties are crucial for understanding its behavior in different environments and potential applications.

Physicochemical Properties

PropertyValueMethod
Physical StateNot specifically described in literature-
Boiling Point314.0 ± 42.0 °CPredicted
Density1.300 ± 0.06 g/cm³Predicted
SolubilityLimited information available-
Flash PointNot reported in available sources-
Melting PointNot reported in available sources-

Table 2: Physical and chemical properties of Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate

The presence of trifluoromethyl groups significantly affects the compound's properties, particularly its polarity, lipophilicity, and reactivity. The strong electron-withdrawing nature of these groups can influence the compound's stability and interactions with biological systems or chemical reagents.

Synthesis and Production Methods

The synthesis of Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate typically involves the esterification of the corresponding carboxylic acid with ethanol. This reaction pathway represents an important process in organic synthesis for producing this fluorinated compound.

Standard Synthetic Route

The primary synthetic pathway for Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate involves esterification of 5-(3,5-ditrifluoromethylphenyl)-5-oxovaleric acid with ethanol. This reaction is typically conducted in the presence of a strong acid catalyst under reflux conditions to ensure complete conversion of the acid to the ester.

The precursor, 5-(3,5-ditrifluoromethylphenyl)-5-oxovaleric acid (CAS 898788-07-3), serves as the key starting material for this synthesis . The reaction can be represented as:

5-(3,5-ditrifluoromethylphenyl)-5-oxovaleric acid + Ethanol → Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate + Water

Industrial Production Considerations

CompoundCAS NumberKey Structural DifferencePotential Significance
Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate898751-87-6Chloro substituents instead of trifluoromethylDifferent electronic properties and metabolic stability
Ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate898751-72-9Methyl substituents instead of trifluoromethylReduced electron-withdrawing effect, different lipophilicity
Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerateNot providedSingle trifluoromethyl group at position 3Altered electronic distribution and potential bioactivity

Table 3: Comparison of Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate with structurally related compounds

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Table 4: GHS hazard statements for Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate

Important precautionary measures include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P264: Wash skin thoroughly after handling

  • P271: Use only outdoors or in a well-ventilated area

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water

  • P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

  • P337+P313: If eye irritation persists: Get medical advice/attention

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed

The primary routes of exposure include inhalation, eye contact, skin contact, and ingestion . Appropriate personal protective equipment should be used when handling this compound, and operations should be conducted in well-ventilated areas or fume hoods.

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